1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
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Overview
Description
- The piperazine intermediate is then reacted with a thiophene-containing compound, such as 2-bromothiophene, through a nucleophilic substitution reaction.
- Reaction conditions: Solvent (e.g., DMF), base (e.g., potassium carbonate), temperature (80-100°C).
Formation of the Thiourea Moiety:
- The final step involves the reaction of the intermediate with phenyl isothiocyanate to form the thiourea derivative.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (room temperature to 40°C).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperazine Intermediate:
- Starting with 4-ethylpiperazine, the intermediate is prepared by reacting it with an appropriate alkyl halide under basic conditions.
- Reaction conditions: Solvent (e.g., ethanol), base (e.g., sodium hydroxide), temperature (reflux).
Chemical Reactions Analysis
Types of Reactions: 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea can undergo various chemical reactions, including:
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Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Conditions: Solvent (e.g., acetic acid), temperature (0-25°C).
-
Reduction: The thiourea moiety can be reduced to form corresponding amines.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Conditions: Solvent (e.g., THF), temperature (0-25°C).
-
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
- Common reagents: Alkyl halides, acyl chlorides.
- Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (0-25°C).
Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Amines.
- Substitution products: Alkylated or acylated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug discovery and development.
- Studied for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiourea moiety can form hydrogen bonds with biological targets, while the piperazine and thiophene rings can enhance binding affinity and specificity.
Comparison with Similar Compounds
- 1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
- 1-(1-(4-Ethylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)-3-phenylthiourea
- 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(4-methylphenyl)thiourea
Uniqueness:
- The presence of the ethyl group on the piperazine ring can influence the compound’s pharmacokinetic properties.
- The thiophene ring provides unique electronic properties that can affect the compound’s reactivity and binding interactions.
- The combination of these functional groups makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4S2/c1-3-23-11-13-24(14-12-23)19(18-10-7-15-26-18)16(2)21-20(25)22-17-8-5-4-6-9-17/h4-10,15-16,19H,3,11-14H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADHUQCGOYLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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